Diazene, (4-fluoro-3-nitrophenyl)phenyl-
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Overview
Description
Diazene, (4-fluoro-3-nitrophenyl)phenyl- is an organic compound with the molecular formula C12H8FN3O2 It is a derivative of diazene, characterized by the presence of a fluorine atom and a nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-fluoro-3-nitrophenyl)phenyl- typically involves the reaction of 4-fluoro-3-nitroaniline with phenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Diazene, (4-fluoro-3-nitrophenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-fluoro-3-aminophenyl diazene.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of 4-fluoro-3-aminophenyl diazene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diazene, (4-fluoro-3-nitrophenyl)phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diazene, (4-fluoro-3-nitrophenyl)phenyl- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Diazene, (4-nitrophenyl)phenyl-: Similar structure but lacks the fluorine atom.
Diazene, (4-chloro-3-nitrophenyl)phenyl-: Contains a chlorine atom instead of fluorine.
Diazene, (4-bromo-3-nitrophenyl)phenyl-: Contains a bromine atom instead of fluorine.
Uniqueness
Diazene, (4-fluoro-3-nitrophenyl)phenyl- is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H8FN3O2 |
---|---|
Molecular Weight |
245.21 g/mol |
IUPAC Name |
(4-fluoro-3-nitrophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H8FN3O2/c13-11-7-6-10(8-12(11)16(17)18)15-14-9-4-2-1-3-5-9/h1-8H |
InChI Key |
BMKSLNDTZAAICN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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